molecular formula C8H6BrF2NS B13201997 2-(4-Bromophenyl)-2,2-difluoroethanethioamide

2-(4-Bromophenyl)-2,2-difluoroethanethioamide

Cat. No.: B13201997
M. Wt: 266.11 g/mol
InChI Key: RRLVDPOUABGWIB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2,2-difluoroethanethioamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, along with two fluorine atoms and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2,2-difluoroethanethioamide typically involves the reaction of 4-bromobenzyl bromide with difluoroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with thioamide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2,2-difluoroethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: Sulfoxide and sulfone derivatives.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

2-(4-Bromophenyl)-2,2-difluoroethanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2,2-difluoroethanethioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds with biological macromolecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-2,2-difluoroethanethioamide is unique due to the combination of bromine, difluoro, and thioamide groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6BrF2NS

Molecular Weight

266.11 g/mol

IUPAC Name

2-(4-bromophenyl)-2,2-difluoroethanethioamide

InChI

InChI=1S/C8H6BrF2NS/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H2,12,13)

InChI Key

RRLVDPOUABGWIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=S)N)(F)F)Br

Origin of Product

United States

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